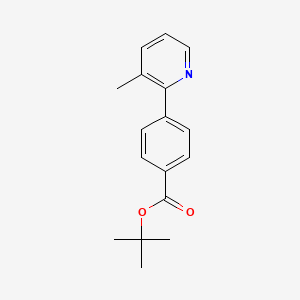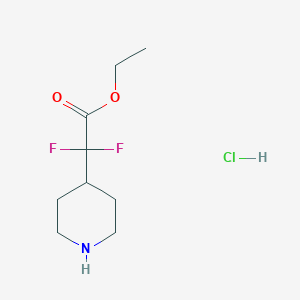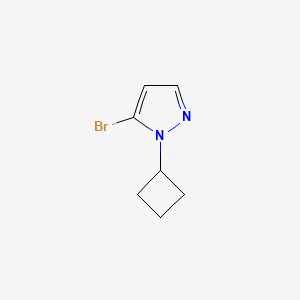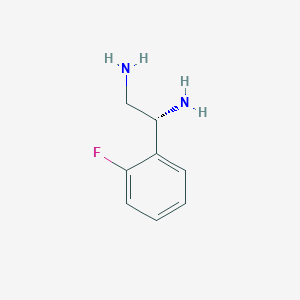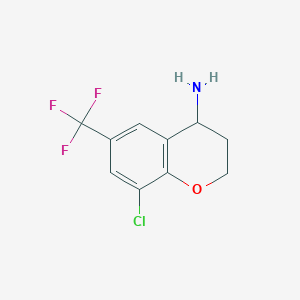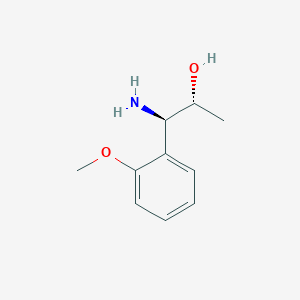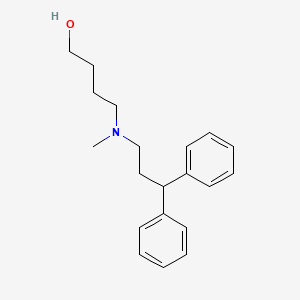
Lercanidipine-D impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lercanidipine-D impurity 1 is a chemical compound that is often encountered as an impurity in the synthesis of lercanidipine hydrochloride, a calcium channel blocker used to treat hypertension. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Lercanidipine-D impurity 1 involves several synthetic steps. One common method includes the use of acetonitrile and aqueous solutions with triethylamine, with pH adjusted using orthophosphoric acid . The reaction conditions typically involve maintaining a specific temperature and pH to ensure the correct formation of the impurity.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. This often involves the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main product . The process is designed to be reproducible and scalable to meet regulatory requirements.
Analyse Chemischer Reaktionen
Types of Reactions: Lercanidipine-D impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and behavior of the compound under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, triethylamine, and orthophosphoric acid . The conditions often involve specific pH levels and temperatures to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of different oxidation states of the compound, while substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Lercanidipine-D impurity 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation pathways of lercanidipine hydrochloride . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of lercanidipine, as impurities can influence the drug’s behavior in the body . In the pharmaceutical industry, controlling and identifying impurities like this compound is crucial for ensuring the safety and efficacy of the final product .
Wirkmechanismus
The mechanism of action of Lercanidipine-D impurity 1 is closely related to its parent compound, lercanidipine hydrochloride. Lercanidipine is a calcium channel blocker that inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition leads to the relaxation of vascular smooth muscle, resulting in decreased total peripheral resistance and lowered blood pressure . The impurity itself may not have a significant pharmacological effect but is essential to study to ensure the purity and safety of the drug.
Vergleich Mit ähnlichen Verbindungen
Lercanidipine-D impurity 1 can be compared with other impurities found in lercanidipine hydrochloride, such as impurity 3 and impurity B . These impurities have different chemical structures and properties, which can affect their behavior and impact on the final product. This compound is unique in its specific formation pathway and the conditions required for its synthesis .
List of Similar Compounds:- Lercanidipine impurity 3
- Lercanidipine impurity B
These impurities are structurally similar to this compound but differ in their chemical properties and the conditions under which they are formed .
Eigenschaften
Molekularformel |
C20H27NO |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
4-[3,3-diphenylpropyl(methyl)amino]butan-1-ol |
InChI |
InChI=1S/C20H27NO/c1-21(15-8-9-17-22)16-14-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,20,22H,8-9,14-17H2,1H3 |
InChI-Schlüssel |
CRUQHNGMWBODGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCO)CCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


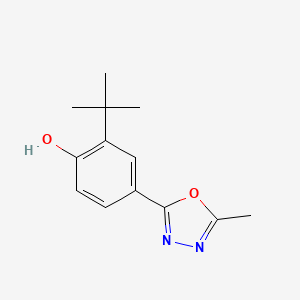
![(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13034334.png)

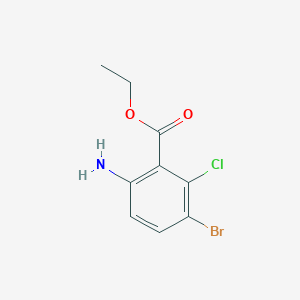

![1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13034356.png)

